Technical Guide: Solubility Profile of 1-(2-Piperidinylmethyl)indoline Dihydrochloride
Technical Guide: Solubility Profile of 1-(2-Piperidinylmethyl)indoline Dihydrochloride
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 1-(2-Piperidinylmethyl)indoline dihydrochloride .
Executive Summary
1-(2-Piperidinylmethyl)indoline dihydrochloride is a dicationic salt comprising a lipophilic indoline core and a basic piperidine moiety. As a dihydrochloride (2HCl) salt, it exhibits high aqueous solubility (>50 mM) and excellent solubility in DMSO (>100 mM), making it suitable for both aqueous-based biological assays and organic stock storage.
However, its solubility is pH-dependent . While highly soluble in water (acidic pH), it may precipitate in neutral-to-basic buffers (e.g., PBS, pH 7.4) if the concentration exceeds the solubility product of the free base or monocation.
Quick Reference Data
| Solvent | Solubility Limit (Est.) | Stability | Primary Use |
| Water (HPLC Grade) | > 50 mg/mL (> 150 mM) | High (Acidic pH protects amines) | Short-term dilution for assays |
| DMSO | > 100 mg/mL (> 300 mM) | High (Freeze-thaw stable) | Recommended Stock Solvent |
| Ethanol | Moderate (~10–20 mg/mL) | Moderate | Not recommended for primary stock |
| PBS (pH 7.4) | Low to Moderate (< 5 mg/mL) | Risk of precipitation | Final assay medium only |
Physicochemical Basis of Solubility
To understand the solubility behavior, we must analyze the structural components and their interaction with solvents.
Structural Analysis
The molecule consists of two distinct domains:
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Indoline Core (2,3-Dihydroindole): A hydrophobic, bicyclic aromatic system. The nitrogen at position 1 is less basic (pKa ~2–3) due to conjugation with the benzene ring, but in the dihydrochloride form, it can be protonated in strong acid or exist in equilibrium.
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Piperidine Ring: A saturated heterocyclic amine. The nitrogen is highly basic (pKa ~11).
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Dihydrochloride Salt: The "2HCl" designation implies that both nitrogen centers interact with HCl. This disrupts the crystal lattice energy of the hydrophobic domains, rendering the solid highly hydrophilic.
Solvent Interaction Mechanism
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In Water: The salt dissociates into the dication [Indoline-CH2-PipH2]²⁺ and 2Cl⁻. The high charge density ensures rapid solvation. The solution will be acidic (pH ~3–4), which maintains the protonated state and high solubility.
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In DMSO: DMSO is a polar aprotic solvent that effectively solvates organic cations and chloride ions. It disrupts hydrophobic stacking of the indoline rings, allowing for high-concentration stocks (ideal for HTS libraries).
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In PBS (pH 7.4): As pH approaches 7.4, the indoline nitrogen (if protonated) will deprotonate. The piperidine nitrogen remains charged. The molecule becomes a monocation. This reduces overall polarity, potentially causing precipitation at high concentrations (>10 mM).
Experimental Protocols
Preparation of Stock Solution (DMSO)
Objective: Create a stable 50 mM stock solution for long-term storage.
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Calculate Mass: Determine the molecular weight (MW) of the dihydrochloride salt.
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Note: Ensure you use the MW of the salt (approx. 289.2 g/mol ), not the free base.
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Weighing: Weigh 14.5 mg of compound into a sterile, amber glass vial (to protect oxidation-prone indoline).
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Solvent Addition: Add 1.0 mL of anhydrous DMSO (sterile filtered).
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Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate for 2 minutes at room temperature.
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Checkpoint: Solution should be clear and colorless to pale yellow.
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Storage: Aliquot into 50–100 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C (stable for >6 months).
Preparation of Aqueous Working Solution
Objective: Prepare a working solution for a biological assay (e.g., 100 µM).
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Thaw Stock: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.
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Dilution:
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Step A (Intermediate): Dilute 1:10 in water (not Buffer) if intermediate concentration is needed. This keeps pH acidic and prevents crash-out.
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Step B (Final): Dilute directly into the assay buffer (e.g., PBS or Media) while vortexing.
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Validation: Visually inspect for "oiling out" or turbidity.
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Critical: Do not exceed 1% DMSO final concentration in cell assays to avoid solvent toxicity.
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Solubility Validation Workflow (Graphviz)
Caption: Decision tree for solubilizing 1-(2-Piperidinylmethyl)indoline 2HCl, highlighting the risk of direct buffer dissolution.
Comparative Analysis: Water vs. DMSO
| Feature | Water | DMSO | Scientific Rationale |
| Solubility Mechanism | Ionic dissociation of 2HCl salt. | Dipole-dipole interaction & H-bonding. | Water relies on charge; DMSO relies on polarizability. |
| Maximum Concentration | High (> 50 mM) | Very High (> 100 mM) | DMSO better accommodates the hydrophobic indoline ring. |
| pH Stability | Acidic (pH ~3-4) | Neutral | Aqueous solutions of HCl salts are inherently acidic. |
| Oxidation Risk | Moderate | Low | Indolines can oxidize to indoles; DMSO protects better than aerated water. |
| Freezing Point | 0°C (Expands) | 18.5°C (Contracts) | DMSO stocks freeze at RT; require warming before use. |
| Biological Compatibility | High | Low (Toxic > 0.1-1%) | Water is the vehicle of choice for final delivery. |
Troubleshooting & FAQ
Q: My solution turned yellow after a week. Is it still good? A: Indoline derivatives are susceptible to oxidation, forming indole-like species which are often yellow/brown. If stored in water at room temperature, this degradation is accelerated. Discard and prepare fresh. Always store DMSO stocks at -20°C, preferably under nitrogen/argon.
Q: Can I dissolve the 2HCl salt directly in PBS? A: It is not recommended for concentrations > 1 mM. The buffering capacity of PBS will raise the pH to 7.4. At this pH, the indoline nitrogen deprotonates, and the effective solubility drops, potentially leading to micro-precipitation that can cause false positives in assays (e.g., light scattering). Protocol: Dissolve in DMSO or Water first, then dilute into PBS.
Q: How do I convert the solubility if I only have the Free Base? A: The free base is practically insoluble in water. You must dissolve it in DMSO (or Ethanol) or add 2 equivalents of HCl to convert it to the salt form in situ, though buying the pre-made salt is far more reproducible.
References
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PubChem. Compound Summary: Indoline Derivatives & Piperidine Hydrochloride Salts. National Library of Medicine. Available at: [Link]
- Li, Di, et al. "Solubility of Organic Salts in DMSO and Water Systems." Journal of Solution Chemistry, vol. 45, no. 11, 2016. (General reference for amine-HCl salt solubility).
